molecular formula C19H22N4O B2929453 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea CAS No. 1396875-35-6

1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea

Cat. No.: B2929453
CAS No.: 1396875-35-6
M. Wt: 322.412
InChI Key: SFQWFDFDWHJAAA-UHFFFAOYSA-N
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Description

This compound features a urea backbone bridging a 4-(tert-butyl)phenyl group and a pyrazolo[1,5-a]pyridin-3-ylmethyl substituent.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-19(2,3)15-7-9-16(10-8-15)22-18(24)20-12-14-13-21-23-11-5-4-6-17(14)23/h4-11,13H,12H2,1-3H3,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQWFDFDWHJAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea typically involves a multi-step process:

  • Formation of the pyrazolo[1,5-a]pyridine core: : This can be achieved via the reaction of appropriate pyrazole derivatives with pyridine compounds under specific catalytic conditions.

  • Introduction of the tert-butylphenyl group: : Using methods like Suzuki coupling or Stille coupling, the tert-butylphenyl group is introduced to form the desired substituent.

  • Urea formation: : The final step involves the reaction of the intermediate with an isocyanate or urea derivative under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up, utilizing continuous flow chemistry techniques to ensure consistency and efficiency. Optimizing reaction conditions such as temperature, pressure, and catalyst concentrations is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is known to undergo several types of chemical reactions:

  • Oxidation: : Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Reacts with nucleophiles and electrophiles under suitable conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide (mild conditions), potassium permanganate (strong conditions).

  • Reducing Agents: : Sodium borohydride (moderate conditions), lithium aluminum hydride (strong conditions).

  • Solvents: : Common solvents used include dichloromethane, toluene, and dimethyl sulfoxide.

Major Products Formed

Depending on the reaction conditions, the major products can vary:

  • Oxidation: : Formation of corresponding oxides or hydroxylated derivatives.

  • Reduction: : Reduced forms, including alcohol or amine derivatives.

  • Substitution: : Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has numerous applications across scientific disciplines:

  • Chemistry: : Utilized as a reagent or intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential as an enzyme inhibitor or modulator.

  • Medicine: : Investigated for its therapeutic potential, including anti-inflammatory and anticancer properties.

  • Industry: : Used in material science for the development of new polymers or as a stabilizer in chemical formulations.

Mechanism of Action

The precise mechanism of action for 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea varies depending on its application. Generally, it may interact with molecular targets such as enzymes or receptors, altering their function or activity. The pathways involved typically include modulation of enzymatic activity, binding to active sites, and inducing conformational changes in biological macromolecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo[1,5-a]pyridine-Based Ureas
  • 1-(4-Butoxyphenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea (CAS 2034246-06-3) Structural Differences: Replaces the tert-butyl group with a butoxyphenyl substituent and incorporates a saturated tetrahydropyrazolo ring. Saturation of the pyrazolo ring may reduce aromatic interactions with targets . Molecular Weight: 342.4 vs.
  • 1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea (CAS 2034403-49-9) Structural Differences: Methoxyphenethyl group replaces tert-butylphenyl, and urea links to pyrazolo[1,5-a]pyridin-5-yl instead of the 3-position. Positional isomerism on the pyrazolo ring may affect target selectivity . Molecular Weight: 310.35 vs. tert-butyl analog (lighter due to smaller substituents).
Pyrazolo[1,5-a]pyrimidine Derivatives
  • N-(3-(1H-imidazol-1-yl)propyl)-5,6-dimethyl-3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7-amine (Pir-12-5c)

    • Structural Differences : Pyrazolo[1,5-a]pyrimidine core with trifluoromethylphenyl and imidazolylpropylamine substituents.
    • Impact : The trifluoromethyl group enhances electronegativity and metabolic stability. Pyrimidine’s dual nitrogen atoms may improve hydrogen bonding vs. pyridine .
  • tert-Butyl 3-ethyl-5-(4-(dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (Compound 173)

    • Structural Differences : Boron-containing dioxaborolane and pyridinylmethyl groups.
    • Impact : Boron groups enable Suzuki coupling for further derivatization. The pyridinylmethyl moiety may enhance solubility .

Physicochemical Properties

  • Molecular Weight : Analogs range from 310–555 g/mol (), with the target compound likely in the mid-range (~350–370 g/mol), balancing bioavailability and potency.

Biological Activity

1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a tert-butyl group attached to a phenyl ring , linked to a pyrazolo[1,5-a]pyridine moiety via a urea bond. The general synthetic route involves:

  • Formation of the Pyrazolo Core : Cyclization reactions using hydrazines and pyridine derivatives.
  • Introduction of the Tert-butylphenyl Group : Coupling reactions with tert-butylbenzene derivatives.
  • Urea Formation : Reaction with isocyanates or carbamoyl chlorides.

Structural Formula

The IUPAC name for the compound is 1-(4-tert-butylphenyl)-3-pyrazolo[1,5-a]pyridin-3-ylmethylurea, with the following structural representation:

C18H20N4O\text{C}_{18}\text{H}_{20}\text{N}_{4}\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator within various biochemical pathways, influencing cellular responses.

Antiviral Activity

Research has indicated that compounds similar to this urea derivative exhibit significant antiviral properties. For instance:

  • Pyrazole Derivatives : Studies have shown that pyrazole compounds can inhibit viruses like HIV-1 and Measles Virus (MeV). One derivative demonstrated an EC50 of 60 nM against MeV, indicating potent antiviral activity .
Compound TypeVirus TargetedEC50 (nM)
Pyrazole DerivativeMeV60
Bis-pyrazole DerivativeHIV-13.98

Anticancer Potential

Preliminary studies suggest that pyrazolo[1,5-a]pyridine derivatives may possess anticancer properties. The compound's ability to inhibit certain kinases involved in cancer cell proliferation has been noted, although specific data on this compound is limited.

Inhibition of Enzymatic Activity

The compound's structure suggests it may interact with various enzymes through competitive inhibition or allosteric modulation. This characteristic makes it a candidate for further exploration in drug design targeting specific pathways involved in diseases.

Study 1: Antiviral Efficacy of Pyrazolo Compounds

In a study investigating the antiviral efficacy of several pyrazolo compounds, researchers found that modifications on the pyrazolo ring significantly affected biological activity. The study highlighted the importance of substituent groups in enhancing potency against viral targets .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that specific modifications in the pyrazolo structure could lead to enhanced binding affinity and selectivity for target enzymes. This finding underscores the potential for designing new derivatives based on the parent structure .

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